Laninamivir octanoate is a long-acting neuraminidase inhibitor prodrug developed for the treatment and prophylaxis of influenza virus infection. [, , ] It is specifically designed to target the neuraminidase enzyme found on the surface of influenza viruses. [, ] This enzyme is crucial for the release of newly formed virus particles from infected cells, thereby playing a vital role in viral replication and spread. [, ] Upon administration, laninamivir octanoate is converted into its active metabolite, laninamivir, within the pulmonary tissues. [, ]
Laninamivir octanoate belongs to the class of antiviral agents known as neuraminidase inhibitors. These compounds inhibit the activity of neuraminidase, an enzyme critical for the replication and spread of influenza viruses. Laninamivir itself is derived from zanamivir, another neuraminidase inhibitor, through chemical modifications that enhance its pharmacokinetic properties.
The synthesis of laninamivir octanoate involves several steps that transform zanamivir into its octanoate form. The process is characterized by the following sequence:
This method is noted for its simplicity, low cost, low energy consumption, and high product purity, avoiding the use of highly toxic or explosive reagents .
Laninamivir octanoate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 432.55 g/mol.
Laninamivir octanoate participates in various chemical reactions primarily related to its mechanism as a neuraminidase inhibitor:
The mechanism of action for laninamivir octanoate involves its conversion into laninamivir after inhalation. Once in circulation, laninamivir binds to the active site of neuraminidase, leading to:
Laninamivir exhibits prolonged retention in lung tissues following inhalation, allowing for effective treatment with single doses .
Laninamivir octanoate has distinct physical and chemical properties that influence its use as an antiviral agent:
These properties are crucial for formulation development and determining appropriate dosing regimens for effective therapeutic use .
Laninamivir octanoate has several significant applications in medicine:
Laninamivir octanoate (LO) exemplifies targeted prodrug engineering designed to overcome the pharmacokinetic limitations of existing neuraminidase inhibitors. Its development centered on enhancing pulmonary retention through strategic molecular modifications. The active metabolite laninamivir retains the core structural framework of zanamivir—a transition-state analogue of sialic acid—but incorporates a 7-methoxy substitution that replaces the glycerol side chain hydroxyl group [2] [7]. This modification reduces polarity while maintaining potent inhibition of influenza neuraminidase across subtypes N1-N9, including oseltamivir-resistant strains (H274Y mutation) and pandemic H1N1 variants [3] [7].
The octanoyl ester prodrug strategy specifically addresses the challenge of rapid systemic clearance observed with earlier neuraminidase inhibitors. By esterifying the C9 hydroxyl group of laninamivir with an octanoate moiety, LO achieves significantly enhanced lipophilicity (LogP increase >3-fold) [2] [10]. This property facilitates efficient cellular uptake into respiratory epithelial cells, where the prodrug is sequestered and hydrolyzed. The octanoate chain length was optimized through structure-activity relationship studies: shorter chains (e.g., acetate) demonstrated insufficient retention, while longer chains (e.g., decanoate) compromised hydrolysis kinetics [7]. Molecular dynamics simulations reveal that the 7-methoxy group stabilizes laninamivir's binding to group 1 neuraminidases (e.g., N1, N5) by occupying the 150-cavity—a structural feature absent in group 2 neuraminidases [3]. This differential binding contributes to its broad-spectrum activity against diverse influenza strains.
Table 1: Structural Comparison of Laninamivir Octanoate with Reference Neuraminidase Inhibitors
Structural Feature | Laninamivir (Active Form) | Zanamivir | Oseltamivir Carboxylate |
---|---|---|---|
Core scaffold | Sialic acid analogue | Sialic acid analogue | Cyclohexene scaffold |
C4 substituent | Guanidino | Guanidino | Amino |
C7/C8 modification | 7-Methoxy | Glycerol equivalent | Pentyl ether + amine |
Prodrug requirement | Octanoate ester (C9) | None | Ethylester (systemic) |
Lipophilicity (LogP) | Moderate (prodrug: high) | Low | Moderate |
The synthesis of laninamivir octanoate employs a multi-step sequence originating from the carbohydrate intermediate Neu5Ac2en (DANA) to ensure stereochemical precision. The route involves selective functionalization at the C4, C7, and C9 positions while preserving the dihydropyran core essential for neuraminidase inhibition [2] [5]. A critical step is the C4 guanidinylation, which enhances binding affinity to conserved neuraminidase active-site residues (Glu119, Asp151, and Arg152) [3] [8].
The synthetic pathway proceeds as follows:
Chiral purity (>99.5% enantiomeric excess) is maintained through enzymatic resolution or asymmetric synthesis at C6 [10]. Final purification employs reverse-phase chromatography to achieve pharmaceutical-grade purity (>98.5%), with the monohydrate form (C₂₁H₃₆N₄O₈·H₂O) being the stable crystalline isolate [5].
Table 2: Key Synthetic Steps and Conditions for Laninamivir Octanoate
Step | Reaction | Reagents/Conditions | Yield (%) | Key Product |
---|---|---|---|---|
1 | 7-O-Methylation | Dimethyl sulfate, NaH, DMF, 0°C→RT | 80-85 | Methyl ether intermediate |
2 | Oxazoline formation | Ac₂O/AcOH/H₂SO₄ (10:10:1), 80°C | 75 | α,β-Unsaturated ester |
3 | Azidation | NaN₃, Dowex 50W/H⁺, 60°C | 70 (2 steps) | C4-Azido derivative |
4 | Guanidinylation | Boc-protected pyrazole carboxamidine, then TFA deprotection | 80 | Laninamivir |
5 | Octanoate esterification | Octanoyl chloride, TEA, CH₂Cl₂ | 70 | Laninamivir octanoate |
The bioactivation of laninamivir octanoate is a tissue-specific process mediated by pulmonary hydrolases that convert the prodrug to its active form within the respiratory epithelium. Proteomic correlation profiling of human lung tissue identified two primary enzymes responsible: S-formylglutathione hydrolase (ESD) and acyl-protein thioesterase 1 (APT1) [4]. ESD dominates the initial hydrolysis (peak I activity), while APT1 contributes to sustained conversion (peak II activity), confirmed by complete inhibition of peak II activity with the specific APT1 inhibitor palmostatin B [4].
The octanoate chain length critically balances prodrug lipophilicity and hydrolysis kinetics. In vitro studies demonstrate that octanoate (C8) provides optimal substrate recognition by ESD and APT1, with hydrolysis rates 3.2-fold faster than decanoate (C10) and 1.7-fold slower than hexanoate (C6) [4] [6]. Immunohistochemical analysis confirms both enzymes are predominantly localized in ciliated epithelial cells and type II pneumocytes—the primary sites of influenza virus replication [4]. This spatial co-localization ensures efficient conversion of LO to laninamivir precisely where antiviral activity is needed.
Upon hydrolysis, laninamivir undergoes ion trapping within respiratory cells due to its zwitterionic nature (pKa: COOH=3.2, guanidino=11.8) [6] [10]. This mechanism, coupled with slow efflux transporters, sustains ELF (epithelial lining fluid) concentrations >100-fold above the IC₅₀ for neuraminidase inhibition (0.22–1.17 nM) for >168 hours post-inhalation [6]. Pharmacokinetic modeling indicates laninamivir’s pulmonary half-life (41.4 hours in murine models) results from this prolonged retention rather than systemic recirculation [7] [10].
Table 3: Enzymatic Activation Profile of Laninamivir Octanoate in Human Lung Tissue
Parameter | ESD (Esterase D) | APT1 (Acyl-Protein Thioesterase 1) |
---|---|---|
Enzyme Class | Serine hydrolase | Lysophospholipase |
Hydrolysis Peak | Peak I (Early) | Peak II (Sustained) |
Subcellular Localization | Cytosol | Membrane-associated |
Inhibitor Sensitivity | Resistant to Palmostatin B | Inhibited by Palmostatin B |
Tissue Distribution | Ciliated epithelium > Type II pneumocytes | Type II pneumocytes > Ciliated epithelium |
Relative Hydrolysis Rate | 1.0 (Reference) | 0.78 ± 0.05 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7